2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine
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Overview
Description
2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine is a chemical compound with the molecular formula C10H13N3 and a molecular weight of 175.23 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry and material science .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been used in the development of various drugs with a broad spectrum of biological activity .
Mode of Action
The imidazo[1,2-a]pyridine scaffold is known to interact with its targets through various mechanisms, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a variety of biochemical processes due to their wide range of applications in medicinal chemistry .
Result of Action
Compounds with the imidazo[1,2-a]pyridine scaffold have been associated with a wide range of biological activities .
Preparation Methods
The synthesis of 2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common synthetic route includes the reaction of 2-amino-1-propargylpyridinium with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine . Industrial production methods often involve solvent- and catalyst-free synthesis under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include bromine, iodine, and sodium methoxide . Major products formed from these reactions include 3-halo-2-methylimidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In medicinal chemistry, it is recognized as a “drug prejudice” scaffold due to its wide range of applications . It has shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Additionally, it is used in proteomics research .
Comparison with Similar Compounds
2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine can be compared with other imidazo[1,2-a]pyridine derivatives, such as 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides . These compounds share similar structural features but differ in their specific biological activities and applications . The unique structural characteristics of this compound contribute to its distinct pharmacological profile and research applications .
Properties
IUPAC Name |
2-(7-methylimidazo[1,2-a]pyridin-3-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-8-3-5-13-9(2-4-11)7-12-10(13)6-8/h3,5-7H,2,4,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRRUJYZVFEKRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N2C=C1)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651271 |
Source
|
Record name | 2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171346-86-4 |
Source
|
Record name | 2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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